Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2059084-78-3
VCID: VC6678896
InChI: InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

CAS No.: 2059084-78-3

Cat. No.: VC6678896

Molecular Formula: C15H23N3O3

Molecular Weight: 293.367

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate - 2059084-78-3

Specification

CAS No. 2059084-78-3
Molecular Formula C15H23N3O3
Molecular Weight 293.367
IUPAC Name tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3
Standard InChI Key HCNYJRPOPQRJNX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 3-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.367 g/mol. Key physicochemical properties are summarized below:

PropertyValue
IUPAC Nametert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3
InChI KeyHCNYJRPOPQRJNX-UHFFFAOYSA-N
PubChem CID91809702
SolubilityNot publicly available

The cyclopropane ring introduces steric constraints, while the oxadiazole moiety contributes to electronic interactions, making the compound a candidate for targeting biological macromolecules.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the 1,2,4-oxadiazole ring. A common approach includes:

  • Oxadiazole Ring Formation: Cyclocondensation of a nitrile derivative with hydroxylamine or its analogs under acidic or basic conditions. For example, 3-cyclopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can be synthesized via reaction of cyclopropanecarbonitrile with hydroxylamine, followed by cyclization.

  • Piperidine Functionalization: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Final Coupling: The oxadiazole intermediate is coupled to the Boc-protected piperidine via alkylation or nucleophilic substitution, often employing catalysts like palladium for cross-coupling reactions.

Reaction conditions (e.g., temperature, solvent) are critical for yield optimization. For instance, oxadiazole formation may require refluxing in ethanol, while Boc protection is typically performed at room temperature in dichloromethane.

Analytical Characterization

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the presence of the cyclopropyl (δ 0.5–1.5 ppm) and tert-butyl groups (δ 1.2 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/z 293.367 align with the theoretical molecular weight.

  • HPLC Purity Analysis: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for research-grade material.

Challenges and Future Directions

Synthesis Optimization

Current limitations include low yields (~40%) during oxadiazole cyclization. Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Biological Screening

Comprehensive in vitro and in vivo studies are needed to validate hypothesized activities. Priority targets include kinase and G-protein-coupled receptor assays.

Derivative Development

Modifying the cyclopropane ring (e.g., fluorination) or replacing the Boc group with alternative carbamates may enhance bioavailability .

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